molecular formula C11H19N3O B13255072 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-ethylmorpholine

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-ethylmorpholine

Cat. No.: B13255072
M. Wt: 209.29 g/mol
InChI Key: MWYXQTVYOZEKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-ethylmorpholine is a heterocyclic compound that features both a pyrazole and a morpholine ring. The presence of these two rings in its structure makes it a versatile compound with potential applications in various fields, including medicinal chemistry and materials science. The pyrazole ring is known for its biological activity, while the morpholine ring is often used to enhance the solubility and stability of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-ethylmorpholine typically involves the formation of the pyrazole ring followed by the introduction of the morpholine moiety. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-ethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-ethylmorpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.

Scientific Research Applications

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-ethylmorpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility or stability.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-ethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites on enzymes, inhibiting their activity. The morpholine ring can enhance the compound’s solubility and stability, allowing it to remain active in biological systems for longer periods.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine

Uniqueness

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-ethylmorpholine is unique due to the presence of both the pyrazole and morpholine rings in its structure. This combination provides a balance of biological activity and solubility/stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-4-ethylmorpholine

InChI

InChI=1S/C11H19N3O/c1-4-14-5-6-15-7-10(14)11-8(2)12-13-9(11)3/h10H,4-7H2,1-3H3,(H,12,13)

InChI Key

MWYXQTVYOZEKGA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCOCC1C2=C(NN=C2C)C

Origin of Product

United States

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